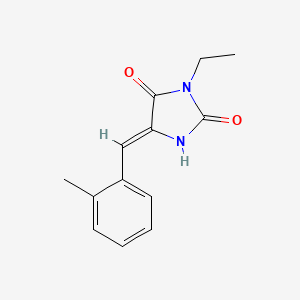
rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” is a complex organic molecule characterized by multiple cyclohexene rings and conjugated dienes. This compound is notable for its intricate structure, which includes several stereocenters and conjugated systems, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Cyclohexene Rings: This can be achieved through Diels-Alder reactions, where dienes and dienophiles react to form the cyclohexene rings.
Introduction of Methyl and Trimethyl Groups: Alkylation reactions are used to introduce the methyl and trimethyl groups at specific positions on the cyclohexene rings.
Formation of Conjugated Dienes: This involves dehydrogenation reactions to introduce double bonds, creating the conjugated diene systems.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the conjugated diene systems.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the stereochemistry.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include epoxides or ketones, depending on the reaction conditions.
Reduction: The major products are typically the fully saturated analogs of the original compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereochemistry and reaction mechanisms in complex organic molecules.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also be investigated for potential bioactivity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its complex structure may allow for the design of molecules that can interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical or optical properties. Its conjugated systems may also make it useful in the field of organic electronics.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits bioactivity, it may interact with enzymes or receptors, altering their function. The conjugated diene systems can participate in electron transfer reactions, which could be relevant in both biological and industrial contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Carotene: A compound with a similar conjugated diene system but lacking the cyclohexene rings and acetyl groups.
Lycopene: Another compound with an extensive conjugated diene system, used as a pigment in plants.
Retinoic Acid: A derivative of vitamin A with a conjugated diene system, involved in biological signaling.
Uniqueness
The uniqueness of “rel-((1S,2R,5R,6S)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)bis(methylene) diacetate” lies in its combination of multiple cyclohexene rings, conjugated diene systems, and acetyl groups. This combination of features is not commonly found in other compounds, making it a valuable subject for research and application in various fields.
Eigenschaften
Molekularformel |
C44H64O4 |
|---|---|
Molekulargewicht |
657.0 g/mol |
IUPAC-Name |
[(1R,4R,5S,6S)-6-(acetyloxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3/b21-19+,22-20+,25-13+,30-16+,31-26+/t37-,38+,41+,44+/m1/s1 |
InChI-Schlüssel |
AHRGWOUOWMKOFI-SYHBUQKRSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@]2([C@@H](C=C([C@@H]([C@@H]2COC(=O)C)COC(=O)C)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


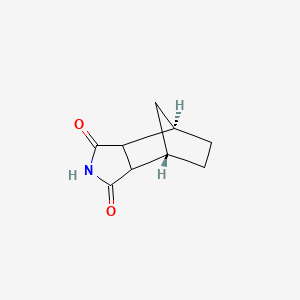
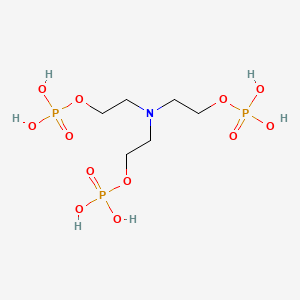

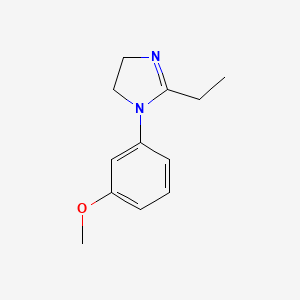

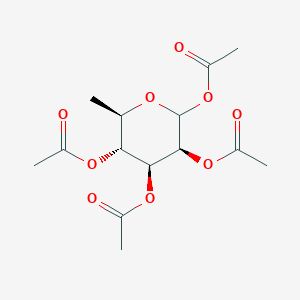
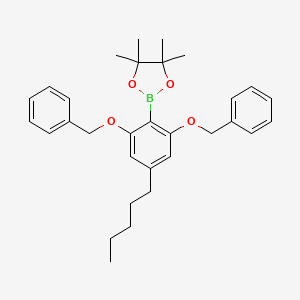

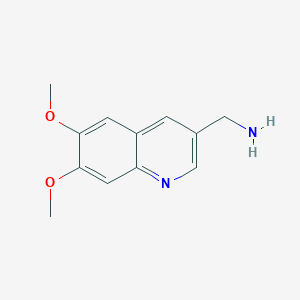
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
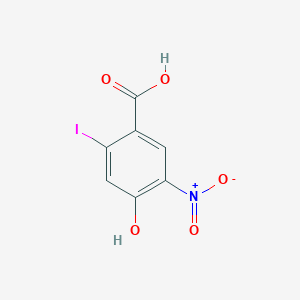
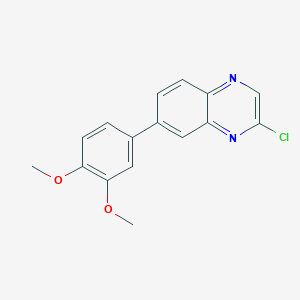
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
